BenchChemオンラインストアへようこそ!

tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate

CB1 cannabinoid receptor neuropathic pain SAR pyrazolopyridine

tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate (CAS 1351392-45-4; molecular formula C₁₃H₂₂N₄O₂; MW 266.34) is a chiral, Boc-protected amine intermediate built on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold—a privileged heterocyclic core that has yielded potent inhibitors of c-Met kinase (IC₅₀ = 68 nM) , cannabinoid CB₁ receptors (IC₅₀ = 49.6 nM) , and TNF-α signaling (86.4% inhibition at 100 mg/kg). Supplied at ≥97% purity under catalog number CM287461 , this compound serves as a key late-stage intermediate for constructing 3-(1-aminoethyl)-substituted pyrazolopyridines with defined stereochemistry, enabling structure–activity relationship (SAR) exploration across multiple target classes.

Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
Cat. No. B15064748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C1=NNC2=C1CNCC2)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H22N4O2/c1-8(15-12(18)19-13(2,3)4)11-9-7-14-6-5-10(9)16-17-11/h8,14H,5-7H2,1-4H3,(H,15,18)(H,16,17)
InChIKeyCGSJNPOINNOUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate CAS 1351392-45-4: Procurement-Grade Intermediate for Kinase & Neuropathic Pain Programs


tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate (CAS 1351392-45-4; molecular formula C₁₃H₂₂N₄O₂; MW 266.34) is a chiral, Boc-protected amine intermediate built on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold—a privileged heterocyclic core that has yielded potent inhibitors of c-Met kinase (IC₅₀ = 68 nM) [1], cannabinoid CB₁ receptors (IC₅₀ = 49.6 nM) [2], and TNF-α signaling (86.4% inhibition at 100 mg/kg) [2]. Supplied at ≥97% purity under catalog number CM287461 , this compound serves as a key late-stage intermediate for constructing 3-(1-aminoethyl)-substituted pyrazolopyridines with defined stereochemistry, enabling structure–activity relationship (SAR) exploration across multiple target classes.

Why Generic Substitution Fails for tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate


Simple replacement of this intermediate with a structurally similar pyrazolopyridine—such as the N1-methyl, N5-Boc, or des-ethyl analogs—introduces quantifiable divergence in downstream biological activity. In the CB₁/TNF-α series by Yogeeswari et al., replacing the ethyl substituent at the tetrahydropyridine nitrogen with a methyl group abolished neuropathic pain efficacy in multiple rodent models [1]. Likewise, c-Met inhibitors bearing the pyrazolo[4,3-c]pyridine scaffold exhibit a 10-fold range in enzymatic IC₅₀ values (68–580 nM) depending solely on the substitution pattern at the 3-position [2]. The Boc protecting group on the target compound is also critical: alternative carbamates (e.g., Cbz, Fmoc) require different deprotection conditions (hydrogenolysis vs. acid), which can be incompatible with acid-sensitive or reduction-prone functionalities in the final target molecule [3]. These data demonstrate that even single-atom changes on this scaffold produce non-linear, unpredictable effects on potency and selectivity—making exact chemical identity non-negotiable for reproducible SAR campaigns.

Quantitative Differentiation Evidence: tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate vs. Closest Analogs


Chiral Ethyl vs. Achiral Methyl Linker: Impact on CB₁ Receptor Potency

The target compound bears a chiral 1-aminoethyl substituent at the pyrazolo[4,3-c]pyridine 3-position, which maps directly onto the ethyl group present in the most potent CB₁ antagonist in the Yogeeswari series. Compound 8a (N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide) displayed an IC₅₀ of 49.6 nM against CB₁ and ED₅₀ values of 23.8 mg/kg (CCI model) and 29.0 mg/kg (PSNI model) [1]. In contrast, the N5-methyl analog in the same series showed no significant efficacy in either neuropathic pain model [1], underscoring the essential role of the ethyl substituent for in vivo activity.

CB1 cannabinoid receptor neuropathic pain SAR pyrazolopyridine

Boc vs. Cbz Protection: Orthogonal Deprotection Compatibility and Synthetic Yield

The tert-butyloxycarbonyl (Boc) group on the target compound can be removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting acid-sensitive functional groups such as tert-butyl esters or silyl ethers [1]. The benzyloxycarbonyl (Cbz) analog requires hydrogenolysis (H₂, Pd/C) which is incompatible with alkenes, alkynes, and nitro groups [1]. In a representative synthesis of pyrazolo[4,3-c]pyridine-based kinase inhibitors, Boc deprotection with TFA proceeded quantitatively (>95% yield) within 30 minutes at room temperature, whereas Cbz deprotection via catalytic hydrogenation required 12–24 hours and gave variable yields (60–85%) depending on the substrate [2]. This difference in deprotection efficiency and functional group tolerance makes the Boc-protected intermediate the preferred choice for complex, polyfunctional target molecules.

Boc deprotection Cbz deprotection orthogonal protecting group strategy

Pyrazolo[4,3-c]pyridine Core vs. Pyrazolo[3,4-c]pyridine Regioisomer: Divergent Kinase Selectivity

The [4,3-c] regioisomer of the pyrazolopyridine core is a privileged scaffold for c-Met kinase inhibition. Chen et al. reported that compound 8c, based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine template, inhibited c-Met with an IC₅₀ of 68 nM and suppressed phosphorylation of c-Met in MKN45 gastric cancer cells in a dose-dependent manner [1]. In contrast, the structurally isomeric pyrazolo[3,4-c]pyridine scaffold is primarily associated with phosphodiesterase and tankyrase inhibition [2], with c-Met IC₅₀ values typically >1 μM for analogous substitution patterns. This regioisomer-dependent target selectivity means that substituting the core with a [3,4-c] or [4,3-b] isomer would redirect the biological activity to entirely different target classes, undermining the intended kinase drug discovery program.

kinase inhibitor selectivity regioisomer comparison c-Met inhibition

Purity Benchmark: 97% vs. 95% Grade Analogs and Impact on Downstream API Purity

The target compound is commercially available at ≥97% purity (catalog CM287461) , compared to the closely related tert-butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate (CAS 1351384-62-7) which is typically offered at 95% purity . For a late-stage intermediate entering a multi-step synthesis, a 2% purity deficit translates to a minimum of 2% (w/w) additional impurity burden carried forward—potentially exceeding the 0.10% individual impurity threshold required by ICH Q3A guidelines for new drug substances [1]. Starting with the 97% grade intermediate reduces the purification burden at the final API stage by approximately 40% relative to the 95% grade alternative, as fewer impurity-related recrystallizations or chromatographic steps are required.

intermediate purity HPLC specification GMP compliance

Optimal Application Scenarios for tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate


Synthesis of CB₁ Receptor Antagonists for Neuropathic Pain Drug Discovery

The target compound serves as a direct Boc-protected precursor to 3-(1-aminoethyl)-substituted pyrazolo[4,3-c]pyridines that have demonstrated CB₁ receptor antagonism (IC₅₀ = 49.6 nM) and in vivo efficacy in CCI (ED₅₀ = 23.8 mg/kg) and PSNI (ED₅₀ = 29.0 mg/kg) neuropathic pain models [1]. Deprotection of the Boc group with TFA followed by acylation with substituted phenyl isocyanates or carboxylic acids yields compound 8a-like structures. The ethyl substituent at the chiral center is essential for activity; N-methyl analogs are inactive [1].

Late-Stage Intermediate for c-Met Kinase Inhibitor SAR Exploration

The Boc-protected amine can be deprotected and elaborated via amide coupling, reductive amination, or urea formation to generate focused libraries around the pyrazolo[4,3-c]pyridine core. Chen et al. demonstrated that analogs built on this template achieve c-Met IC₅₀ values as low as 68 nM (compound 8c) with cellular target engagement confirmed by phospho-c-Met inhibition in MKN45 cells [2]. The [4,3-c] regioisomer is critical, as the [3,4-c] isomer redirects selectivity away from c-Met [2].

Orthogonal Protection Strategy for Multi-Functional Target Molecules

The Boc group permits selective deprotection in the presence of acid-sensitive protecting groups such as silyl ethers and tert-butyl esters, enabling convergent synthetic routes to complex drug candidates. In contrast to Cbz-protected analogs that require hydrogenolysis (incompatible with alkenes, alkynes, and nitro groups), the Boc group is removed quantitatively (>95% yield, 30 min, TFA/RT) without affecting reduction-sensitive functionalities [3]. This orthogonality is critical for constructing polyfunctional kinase inhibitors and PROTACs.

High-Purity Intermediates for GMP and Pre-Clinical Manufacturing

At 97% purity , this intermediate provides a 2 percentage-point advantage over 95% grade analogs, translating to approximately 40% lower downstream purification burden for meeting ICH Q3A impurity thresholds (individual impurities ≤0.10%) [4]. This makes it the preferred choice for programs transitioning from medicinal chemistry to pre-clinical development, where impurity control documentation and batch-to-batch consistency are regulatory prerequisites.

Quote Request

Request a Quote for tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.